Afatinib Impurity C

Overview

Description

Afatinib Impurity C is a byproduct formed during the synthesis of Afatinib, a potent, irreversible tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC). Afatinib targets the epidermal growth factor receptor (EGFR) and other members of the ErbB family, inhibiting their kinase activity and thereby blocking cancer cell proliferation .

Mechanism of Action

Target of Action

Afatinib Impurity C primarily targets the ErbB family of proteins, which includes the epidermal growth factor receptor (EGFR), human EGFRs (HER) 2, and HER4 . These proteins play a crucial role in cell growth and differentiation .

Mode of Action

This compound acts as an irreversible blocker of the ErbB family . It covalently binds to the kinase domains of EGFR, HER2, and HER4, resulting in irreversible inhibition of tyrosine kinase autophosphorylation . This prevents the activation of these receptors and disrupts the signaling pathways that promote cell proliferation and survival .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the EGFR tyrosine kinase pathway . By inhibiting the autophosphorylation of EGFR, HER2, and HER4, this compound disrupts the downstream signaling pathways, including the mitogen-activated protein kinase and Akt pathways . This leads to a reduction in oncogenic signaling, thereby inhibiting tumor growth .

Pharmacokinetics

This compound exhibits time-independent pharmacokinetic characteristics . Maximum plasma concentrations are reached approximately 2–5 hours after oral administration . The compound is minimally metabolized, with unchanged drug predominantly excreted in the feces and approximately 5% in urine . The effective elimination half-life is approximately 37 hours .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell proliferation and survival . By blocking the signaling pathways associated with the ErbB family of proteins, this compound can effectively inhibit tumor growth .

Action Environment

Environmental factors such as food intake can influence the action of this compound. Food has been shown to reduce total exposure to the compound . Additionally, concomitant treatment with potent inhibitors or inducers of the P-glycoprotein transporter can affect the pharmacokinetics of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Afatinib involves a multi-step process, including nitro-reduction, amidation, and salification . During these steps, various impurities, including Afatinib Impurity C, can be formed. The synthetic route typically starts with 4-fluoro-2-aminobenzoic acid, which undergoes cyclization, nitration, substitution, reduction, condensation, and salification . The reaction conditions are carefully controlled to optimize yield and minimize impurities.

Industrial Production Methods: Industrial production of Afatinib involves scaling up the laboratory synthesis process. The process is optimized to ensure high yield and purity, with stringent quality control measures to monitor and limit the formation of impurities . Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to identify and quantify impurities, including this compound .

Chemical Reactions Analysis

Types of Reactions: Afatinib Impurity C can undergo various chemical reactions, including oxidation, reduction, and substitution . These reactions are influenced by the specific reagents and conditions used during the synthesis process.

Common Reagents and Conditions: Common reagents used in the synthesis of Afatinib and its impurities include reducing agents like hydrogen gas or sodium borohydride, oxidizing agents like potassium permanganate, and various solvents such as dimethyl sulfoxide (DMSO) and acetonitrile .

Major Products Formed: The major products formed from these reactions include the desired Afatinib compound and various impurities, including this compound. The specific structure of this compound is characterized by techniques such as LC-MS and NMR .

Scientific Research Applications

Afatinib Impurity C, like other impurities, is studied to understand its formation, stability, and potential impact on the efficacy and safety of the final pharmaceutical product . Research on impurities helps in developing more efficient synthesis methods and improving the overall quality of the drug. Additionally, understanding the properties of impurities can aid in the development of analytical methods for their detection and quantification .

Comparison with Similar Compounds

Afatinib Impurity C can be compared with other impurities formed during the synthesis of tyrosine kinase inhibitors. Similar compounds include impurities formed during the synthesis of other EGFR inhibitors like Erlotinib and Gefitinib . Each impurity has unique structural characteristics and formation pathways, which can affect the overall quality and safety of the pharmaceutical product .

List of Similar Compounds:- Erlotinib Impurities

- Gefitinib Impurities

- Lapatinib Impurities

- Osimertinib Impurities

Conclusion

Understanding the formation, properties, and impact of this compound is crucial for optimizing the synthesis of Afatinib and ensuring the quality and safety of the final pharmaceutical product. Ongoing research in this area contributes to the development of more efficient and robust manufacturing processes, ultimately benefiting patients receiving Afatinib for the treatment of NSCLC.

Properties

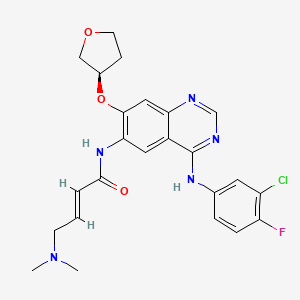

IUPAC Name |

(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3R)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClFN5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29)/b4-3+/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULXXDDBFHOBEHA-QDLOVBKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@@H]4CCOC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClFN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

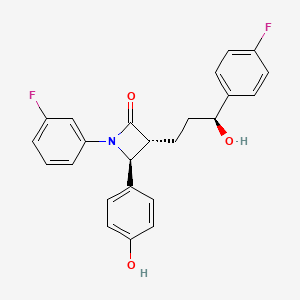

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

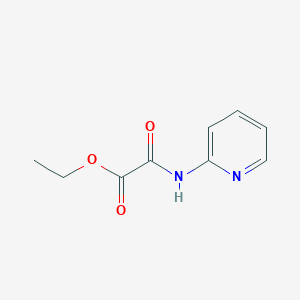

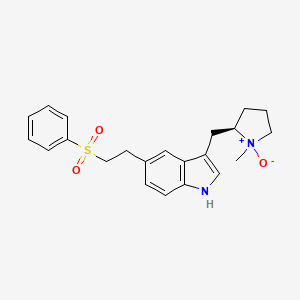

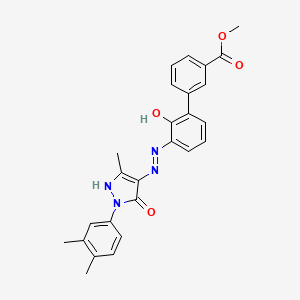

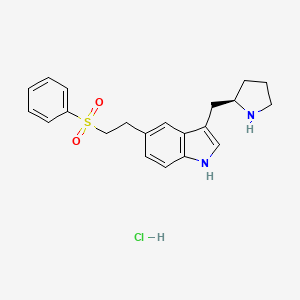

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate](/img/structure/B601684.png)